3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-
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Overview
Description
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- is an organic compound with the molecular formula C₁₃H₂₀O. It is a type of unsaturated ketone, characterized by the presence of three double bonds and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- typically involves the aldol condensation of citral with acetone. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the catalytic reduction of unsaturated ketones, such as 6,10-dimethyl-3,5,9-undecatrien-2-one, using catalysts like Raney nickel .
Chemical Reactions Analysis
Types of Reactions
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds, converting the compound into saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel or palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties
Mechanism of Action
The mechanism of action of 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,E)-: Another stereoisomer with similar chemical properties but different spatial arrangement of atoms.
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,Z)-: Another stereoisomer with different spatial arrangement of atoms.
Pseudoionone: A related compound with similar structure but different functional groups.
Uniqueness
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of multiple double bonds and a ketone group also contributes to its distinct chemical behavior .
Properties
CAS No. |
41759-91-5 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(3Z,5E)-6,10-dimethylundeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6-,12-9+ |
InChI Key |
JXJIQCXXJGRKRJ-ZQNGMKBSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C\C(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=O)C)C)C |
Origin of Product |
United States |
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